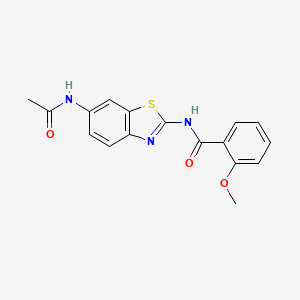

N-(6-acetamido-1,3-benzothiazol-2-yl)-2-methoxybenzamide

Description

Properties

IUPAC Name |

N-(6-acetamido-1,3-benzothiazol-2-yl)-2-methoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O3S/c1-10(21)18-11-7-8-13-15(9-11)24-17(19-13)20-16(22)12-5-3-4-6-14(12)23-2/h3-9H,1-2H3,(H,18,21)(H,19,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYWHLGWDJMXSAJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=CC=C3OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-acetamido-1,3-benzothiazol-2-yl)-2-methoxybenzamide typically involves the following steps:

Formation of Benzothiazole Core: The benzothiazole core is synthesized through the cyclization of 2-aminothiophenol with acetic anhydride.

Acetamido Substitution: The acetamido group is introduced by reacting the benzothiazole core with acetic anhydride in the presence of a base such as pyridine.

Methoxybenzamide Addition: The final step involves the coupling of the acetamido-benzothiazole intermediate with 2-methoxybenzoyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(6-acetamido-1,3-benzothiazol-2-yl)-2-methoxybenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the acetamido and methoxy groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of various substituted benzothiazole derivatives.

Scientific Research Applications

Antimicrobial Properties

N-(6-acetamido-1,3-benzothiazol-2-yl)-2-methoxybenzamide has demonstrated notable antimicrobial activity against a range of pathogens. Research indicates that benzothiazole derivatives exhibit significant effectiveness against both bacterial and fungal strains. For example, studies have shown that modifications to the benzothiazole moiety can enhance antimicrobial efficacy.

| Compound | Minimum Inhibitory Concentration (MIC) μmol/mL | Minimum Bactericidal Concentration (MBC) μmol/mL |

|---|---|---|

| 4d | 10.7 - 21.4 | 21.4 - 40.2 |

| 4p | Not specified | Not specified |

These findings suggest that structural variations can lead to improved antimicrobial properties.

Antitumor Activity

The compound's structural similarity to known antitumor agents has prompted investigations into its anticancer potential. In vitro studies have assessed its cytotoxic effects on various cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer), revealing promising results.

| Cell Line | IC50 (μM) |

|---|---|

| HepG2 | 15.5 |

| MCF-7 | 18.3 |

The observed cytotoxicity indicates that this compound may inhibit cell proliferation through mechanisms such as DNA binding and enzyme inhibition.

General Synthetic Route

- Starting Materials : 2-Aminobenzothiazole and acetic anhydride.

- Reaction Conditions : The reaction is generally carried out in a solvent like DMF or DMSO at elevated temperatures.

- Purification : The product is purified using recrystallization or chromatography techniques.

Case Studies and Research Findings

Numerous studies have focused on the pharmacological applications of this compound:

Case Study: Antimicrobial Evaluation

In a study assessing the antimicrobial efficacy of various benzothiazole derivatives, this compound was found to exhibit superior activity against several gram-positive and gram-negative bacteria compared to standard antibiotics.

Case Study: Anticancer Activity

A comprehensive evaluation of the anticancer properties revealed that this compound significantly inhibited the growth of HepG2 and MCF-7 cell lines with IC50 values comparable to established chemotherapeutic agents.

Mechanism of Action

The mechanism of action of N-(6-acetamido-1,3-benzothiazol-2-yl)-2-methoxybenzamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or slowed cancer cell growth.

Comparison with Similar Compounds

Substituent Effects on Bioactivity

- Trifluoromethyl (BTA, EU Derivatives): Introduces hydrophobicity and metabolic stability, critical for blood-brain barrier penetration in neuroprotective agents .

- Position 2 Modifications :

Pharmacokinetic and Toxicity Considerations

- Lipophilicity: The 2-methoxybenzamide group in the target compound may increase logP compared to MMV001239 (4-cyanobenzamide), affecting membrane permeability .

- Metabolic Stability : Acetamido groups are prone to hydrolysis, whereas trifluoromethyl derivatives (BTA, EU compounds) resist metabolic degradation .

Biological Activity

N-(6-acetamido-1,3-benzothiazol-2-yl)-2-methoxybenzamide is a compound that has garnered attention for its potential biological activities, particularly in the realms of anti-inflammatory and anticancer properties. This article explores the synthesis, characterization, and biological evaluations of this compound, providing insights into its mechanisms of action and therapeutic potential.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 336.39 g/mol. The compound features a benzothiazole moiety which is known for its diverse biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C17H16N2O3S |

| Molecular Weight | 336.39 g/mol |

| Melting Point | Not specified |

| Solubility | Not specified |

Synthesis

The synthesis of this compound typically involves the reaction of 6-acetamido-1,3-benzothiazole with 2-methoxybenzoyl chloride under suitable conditions to yield the desired product. The reaction conditions often include the use of organic solvents and bases to facilitate the acylation process.

Anti-inflammatory Activity

Recent studies have demonstrated that derivatives of benzothiazole exhibit significant anti-inflammatory effects. In particular, this compound has been evaluated for its ability to inhibit inflammatory cytokines such as IL-6 and TNF-α in vitro.

In one study, the compound was tested on RAW264.7 macrophages using enzyme-linked immunosorbent assay (ELISA) to measure cytokine levels. The results indicated a marked reduction in cytokine production, suggesting that the compound may exert its anti-inflammatory effects through modulation of immune responses .

Anticancer Activity

The anticancer potential of this compound has also been explored. The compound was tested against various cancer cell lines including A431 (human epidermoid carcinoma) and A549 (non-small cell lung cancer). The MTT assay demonstrated that the compound significantly inhibited cell proliferation in a dose-dependent manner.

Additionally, flow cytometry analyses revealed that treatment with the compound induced apoptosis in cancer cells and caused cell cycle arrest at the G0/G1 phase. Western blotting further indicated that the compound downregulated key survival pathways such as AKT and ERK signaling in these cells .

Mechanistic Insights

The mechanism by which this compound exerts its biological effects appears to involve multiple pathways:

- Inhibition of Inflammatory Cytokines : By reducing IL-6 and TNF-α levels, the compound may mitigate chronic inflammation associated with cancer progression.

- Induction of Apoptosis : The compound activates apoptotic pathways in malignant cells while inhibiting proliferation signals.

- Cell Cycle Arrest : By halting the cell cycle at critical checkpoints, the compound prevents cancer cells from dividing and proliferating.

Case Studies

Several case studies have highlighted the efficacy of benzothiazole derivatives in clinical settings:

- Study on Anti-inflammatory Effects : A preclinical study demonstrated that compounds similar to this compound significantly reduced paw edema in animal models of inflammation .

- Anticancer Efficacy : In vitro studies showed that derivatives effectively inhibited tumor growth in xenograft models when administered at specific dosages .

Q & A

Basic: What synthetic methodologies are commonly employed for preparing N-(6-acetamido-1,3-benzothiazol-2-yl)-2-methoxybenzamide, and how can reaction conditions be optimized?

Answer:

The synthesis typically involves coupling reactions between activated intermediates. For example, a related benzothiazole derivative was prepared by refluxing 1-(1-adamantylacetyl)-1H-imidazole with 6-methoxy-1,3-benzothiazol-2-amine in chloroform for 6 hours, followed by crystallization from 80% ethanol (yield: 22%) . Key optimization strategies include:

- Reagent stoichiometry : Adjusting molar ratios of reactants to minimize side products.

- Solvent selection : Polar aprotic solvents (e.g., CHCl₃) enhance reactivity for amide bond formation.

- Crystallization : Slow evaporation from ethanol improves crystal quality for structural validation .

Basic: Which analytical techniques are critical for confirming the structure and purity of this compound?

Answer:

A multi-technique approach is essential:

- NMR spectroscopy : ¹H and ¹³C NMR (e.g., DMSO-d₆ solvent) confirm substituent positions and molecular connectivity .

- IR spectroscopy : Peaks at ~1668 cm⁻¹ (C=O stretch) and ~3178 cm⁻¹ (N-H stretch) validate the acetamide and benzothiazole moieties .

- X-ray diffraction : Resolves crystal packing and hydrogen-bonding networks (e.g., triclinic P1 space group with intermolecular N–H···N bonds) .

- Elemental analysis : Matches calculated vs. experimental C/H/N/S percentages (e.g., C: 67.38% calc. vs. 67.32% observed) .

Advanced: How can researchers address contradictions in crystallographic data during structural refinement?

Answer:

Discrepancies in diffraction data (e.g., thermal motion or disordered atoms) require:

- Software tools : SHELXL refines small-molecule structures using least-squares minimization and electron density maps .

- Hydrogen bonding analysis : Validate intermolecular interactions (e.g., N–H···N and C–H···O bonds) to resolve ambiguities in molecular orientation .

- Validation metrics : Check R-factors (e.g., R₁ < 0.05) and goodness-of-fit (GOF) values to ensure statistical reliability .

Advanced: What experimental strategies elucidate non-classical interactions (e.g., S···S contacts) in the crystal lattice?

Answer:

Non-covalent interactions are analyzed via:

- Distance-angle measurements : S···S interactions (e.g., 3.622 Å in related compounds) indicate van der Waals or π-stacking contributions .

- Hirshfeld surface analysis : Quantifies contact contributions (e.g., C–H···O vs. S···S) using software like CrystalExplorer.

- Thermal stability assays : Correlate intermolecular forces with melting points (e.g., 485–486 K for adamantyl derivatives) .

Advanced: How to design structure-activity relationship (SAR) studies for benzothiazole derivatives with modified substituents?

Answer:

SAR workflows include:

- Functional group variation : Synthesize analogs with substituents like fluorine, bromine, or methoxy groups at the benzamide or thiazole positions .

- Biological assays : Test cytotoxicity (e.g., MTT assays) and receptor binding (e.g., kinase inhibition) to link structural features to activity .

- Computational modeling : Docking studies (e.g., AutoDock Vina) predict binding modes with targets like sirtuins or β-catenin .

Advanced: What methodologies resolve low synthetic yields in multi-step benzothiazole syntheses?

Answer:

Yield optimization strategies:

- Stepwise monitoring : Use TLC or HPLC to identify intermediates and byproducts .

- Catalyst screening : Test bases (e.g., K₂CO₃) or coupling agents (e.g., DMT-MM) for amidation efficiency .

- Microwave-assisted synthesis : Reduces reaction time (e.g., from hours to minutes) while improving purity .

Basic: How is the purity of intermediates ensured during synthesis?

Answer:

- Recrystallization : Use ethanol or ethyl acetate to remove impurities .

- Chromatography : Column chromatography (silica gel, 3:1 pentanes:EtOAc) isolates target compounds .

- Spectroscopic cross-check : Compare NMR/IR data with literature to confirm absence of contaminants .

Advanced: What computational tools predict the spectroscopic signatures of novel benzothiazole derivatives?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.